![molecular formula C22H16F3N3O3S2 B269888 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PBIT is a small molecule inhibitor of the transcription factor HIF-1α, which is a key regulator of tumor growth and angiogenesis.
作用機序
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide acts as a small molecule inhibitor of HIF-1α by binding to its transcriptional activation domain. HIF-1α is a transcription factor that regulates the expression of genes involved in tumor growth and angiogenesis. The inhibition of HIF-1α by 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide leads to the suppression of these genes, resulting in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of HIF-1α, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiotherapy. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF.
実験室実験の利点と制限
One of the main advantages of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its specificity for HIF-1α. Unlike other HIF-1α inhibitors, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide does not inhibit other transcription factors or signaling pathways. This specificity makes 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide an attractive candidate for cancer treatment. However, one limitation of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.
将来の方向性
For research on 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective HIF-1α inhibitors, investigation of its potential use in combination with other cancer treatments, and evaluation of its safety and efficacy in clinical trials.
合成法
The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-mercaptobenzimidazole with 4-trifluoromethylphenylacetic acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.
科学的研究の応用
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in the scientific community due to its potential use in cancer treatment. HIF-1α is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and angiogenesis. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit HIF-1α activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
特性
製品名 |
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
---|---|
分子式 |
C22H16F3N3O3S2 |
分子量 |
491.5 g/mol |
IUPAC名 |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16F3N3O3S2/c23-22(24,25)16-10-4-5-11-17(16)26-20(29)14-32-21-27-18-12-6-7-13-19(18)28(21)33(30,31)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29) |
InChIキー |
FFZBHMKRPYUAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。